molecular formula C8H6BrNOS B12626826 5-(5-Bromo-4-methylthiophen-2-YL)isoxazole CAS No. 945392-05-2

5-(5-Bromo-4-methylthiophen-2-YL)isoxazole

Cat. No.: B12626826
CAS No.: 945392-05-2
M. Wt: 244.11 g/mol
InChI Key: YQBFLJQXISSAEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(5-Bromo-4-methylthiophen-2-YL)isoxazole is a heterocyclic compound that features both a brominated thiophene and an isoxazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Bromo-4-methylthiophen-2-YL)isoxazole typically involves the cycloaddition of nitrile oxides to alkenes or alkynes. One common method includes the use of copper (I) or ruthenium (II) catalysts for the (3+2) cycloaddition reaction . Another approach involves metal-free synthetic routes, which are more eco-friendly and cost-effective .

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(5-Bromo-4-methylthiophen-2-YL)isoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of isoxazole derivatives with various functional groups.

    Reduction: Formation of reduced thiophene derivatives.

    Substitution: Formation of substituted isoxazole derivatives with different functional groups.

Scientific Research Applications

5-(5-Bromo-4-methylthiophen-2-YL)isoxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(5-Bromo-4-methylthiophen-2-YL)isoxazole involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with various enzymes and receptors, modulating their activity. The brominated thiophene moiety can enhance the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

    5-(4-Methylthiophen-2-YL)isoxazole: Lacks the bromine atom, which may affect its biological activity and chemical reactivity.

    5-(5-Chloro-4-methylthiophen-2-YL)isoxazole: Similar structure but with a chlorine atom instead of bromine, which can influence its properties.

    5-(5-Fluoro-4-methylthiophen-2-YL)isoxazole: Contains a fluorine atom, which can alter its pharmacokinetic and pharmacodynamic profiles.

Uniqueness

5-(5-Bromo-4-methylthiophen-2-YL)isoxazole is unique due to the presence of the bromine atom, which can significantly impact its chemical reactivity and biological activity. The combination of the brominated thiophene and isoxazole rings provides a versatile scaffold for the development of new compounds with diverse applications .

Biological Activity

5-(5-Bromo-4-methylthiophen-2-YL)isoxazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by relevant data tables and case studies.

  • IUPAC Name : this compound
  • CAS Number : 945392-05-2
  • Molecular Formula : C10H8BrN3OS
  • Molecular Weight : 284.16 g/mol

Biological Activity Overview

Research indicates that isoxazole derivatives, including this compound, exhibit a range of biological activities such as:

  • Anticancer Activity : Isoxazoles have shown cytotoxic effects against various cancer cell lines. For example, studies have indicated that certain isoxazole derivatives can induce apoptosis in human leukemia cells (HL-60) by modulating the expression of apoptosis-related genes such as Bcl-2 and p21^WAF-1 .
  • Anti-inflammatory Effects : Some isoxazole compounds have been identified as inhibitors of cyclooxygenase (COX) enzymes, which play a critical role in inflammation. This suggests potential therapeutic applications in treating inflammatory diseases .

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

  • Apoptosis Induction : Evidence suggests that isoxazoles can promote apoptosis in cancer cells by altering the expression of key regulatory proteins involved in cell survival and death pathways.
  • Enzyme Inhibition : The compound may inhibit COX enzymes, leading to reduced production of pro-inflammatory mediators.
  • Cell Cycle Arrest : Some studies have indicated that isoxazoles can cause cell cycle arrest, contributing to their anticancer properties .

Data Table: Biological Activities of Isoxazole Derivatives

Compound NameActivity TypeTarget Cell LineIC50 (μM)Reference
This compoundAnticancerHL-60 (Leukemia)86 - 755
3-(3-methylthiophen-2-YL)-5-(3,4,5-trimethoxyphenyl) isoxazoleAnti-inflammatoryCOX Enzyme-
Isoxazole Derivative XAntimicrobialStaphylococcus aureus-

Case Studies

  • Cytotoxicity Studies : A study evaluated the cytotoxic properties of various isoxazoles against human leukemia cells. The results demonstrated that specific derivatives, including those similar to this compound, significantly inhibited cell proliferation and induced apoptosis through modulation of Bcl-2 family proteins .
  • Anti-inflammatory Potential : Research has indicated that isoxazoles exhibit significant inhibitory activity against COX enzymes, suggesting their potential as anti-inflammatory agents. The structure–activity relationship (SAR) studies highlighted the importance of substituents on the isoxazole ring for enhancing biological activity .

Properties

CAS No.

945392-05-2

Molecular Formula

C8H6BrNOS

Molecular Weight

244.11 g/mol

IUPAC Name

5-(5-bromo-4-methylthiophen-2-yl)-1,2-oxazole

InChI

InChI=1S/C8H6BrNOS/c1-5-4-7(12-8(5)9)6-2-3-10-11-6/h2-4H,1H3

InChI Key

YQBFLJQXISSAEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1)C2=CC=NO2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.